3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 938006-73-6
VCID: VC5943256
InChI: InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-6,14H2
SMILES: C1CC2=C(N(N=C2C1)CCCN)C(F)(F)F
Molecular Formula: C10H14F3N3
Molecular Weight: 233.238

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine

CAS No.: 938006-73-6

Cat. No.: VC5943256

Molecular Formula: C10H14F3N3

Molecular Weight: 233.238

* For research use only. Not for human or veterinary use.

3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine - 938006-73-6

Specification

CAS No. 938006-73-6
Molecular Formula C10H14F3N3
Molecular Weight 233.238
IUPAC Name 3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propan-1-amine
Standard InChI InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-6,14H2
Standard InChI Key UOPVKBJKKSRTPF-UHFFFAOYSA-N
SMILES C1CC2=C(N(N=C2C1)CCCN)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine, reflects its fused cyclopentane-pyrazole core substituted with a trifluoromethyl (–CF₃) group and a three-carbon amine chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₄F₃N₃
Molecular Weight233.23 g/mol
CAS Registry938006-73-6
Canonical SMILESC1CC2=C(N(N=C2C1)CCCN)C(F)(F)F
InChI KeyUOPVKBJKKSRTPF-UHFFFAOYSA-N
Boiling Point285.4 ± 40.0 °C
Density1.4 ± 0.1 g/cm³

The bicyclic system comprises a five-membered cyclopentane ring fused to a pyrazole, with the trifluoromethyl group at position 3 and the propan-1-amine chain at position 2. The –CF₃ group enhances lipophilicity and metabolic stability, while the amine enables salt formation or hydrogen bonding .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Cyclopenta[c]pyrazole Formation: Cyclocondensation of cyclopentanone with hydrazine derivatives yields the bicyclic core .

  • Trifluoromethylation: Introduction of –CF₃ via electrophilic substitution or radical pathways.

  • Side-Chain Installation: Alkylation of the pyrazole nitrogen with 3-bromopropylamine or similar reagents .

A representative pathway is:

Cyclopentanone+HydrazineCyclopenta[c]pyrazoleCF₃X3-CF₃ IntermediatePropylamineTarget Compound\text{Cyclopentanone} + \text{Hydrazine} \rightarrow \text{Cyclopenta[c]pyrazole} \xrightarrow{\text{CF₃X}} \text{3-CF₃ Intermediate} \xrightarrow{\text{Propylamine}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct pyrazole position requires careful control of reaction conditions.

  • Fluorine Stability: The –CF₃ group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis .

Comparative Analysis with Analogues

CompoundSubstituentKey Differences
3-[3-(Difluoromethyl)-...propan-1-ol–CF₂H and –OHLower lipophilicity; hydroxyl enables conjugation.
3-(Trifluoromethyl)-...propanenitrile–CN instead of –NH₂Higher reactivity in nucleophilic additions .

The trifluoromethyl group in the target compound confers greater metabolic stability compared to difluoromethyl analogs, while the amine enhances solubility relative to nitriles .

Future Research Directions

  • Biological Screening: Prioritize assays for kinase inhibition and GPCR modulation.

  • Process Chemistry: Develop scalable, regioselective syntheses.

  • Safety Profiling: Conduct in vitro toxicology studies to assess hepatotoxicity.

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